2-Bromobenzenesulfonyl fluoride
Overview
Description
2-Bromobenzenesulfonyl fluoride is a compound used in the assembly of small molecules with proteins or nucleic acids . It is often used in click chemistry, a type of chemical synthesis .
Synthesis Analysis
The synthesis of 2-Bromobenzenesulfonyl fluoride involves various methods. The most common approach involves the reaction of p-bromobenzenesulfonyl chloride with potassium fluoride in the presence of dimethyl sulfoxide . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular formula of 2-Bromobenzenesulfonyl fluoride is C6H4BrFO2S . It contains a sulfonyl fluoride group (-SO2F) and a bromine atom, which contribute to its reactivity .Chemical Reactions Analysis
The sulfonyl fluoride motif in 2-Bromobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Physical And Chemical Properties Analysis
2-Bromobenzenesulfonyl fluoride is a white to light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and acetone . It is stable at room temperature but can be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Linker Molecule in Click Chemistry
2-Bromobenzenesulfonyl fluoride (PBSF) has been utilized as a linker molecule in click chemistry applications. Its sulfonyl fluoride (SO2F) motif can act as a connector for assembling small molecules containing a hydroxyl group (-OH) to proteins or nucleic acids, offering an alternative to traditional methods that rely on amide or phosphate linkages .
2. Assembly of Small Molecules with Proteins or Nucleic Acids The sulfonyl fluoride motif of PBSF is used for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This approach is complementary to using amides and phosphate groups as linkers and represents a new click chemistry approach through sulfates .
3. Synthesis of Sulfonyl Fluorides from Sulfonates A novel protocol has been developed for transforming sulfonates (or sulfonic acids) into highly valuable sulfonyl fluorides, including PBSF. This process features mild reaction conditions and utilizes readily available reagents, expanding the utility of PBSF in various chemical syntheses .
Electrophilic Warheads in Medicinal Chemistry
Sulfonyl fluorides, such as PBSF, are used as electrophilic warheads by medicinal chemists due to their balance of reactivity and stability. This makes them attractive for applications where selective reactivity is required .
Functional Materials for Biomedical Applications
PBSF may be involved in the development of fluorescent probes and functional materials for biological applications. These materials can be used as powerful fluorescence-based chemical tools for basic biological studies .
6. Stability-Reactivity Balance in Biology and Pharmaceuticals The unique stability-reactivity balance of sulfonyl fluorides makes PBSF a privileged motif in selective labeling and modification of biomolecules, which is crucial in biological and pharmaceutical research .
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromobenzenesulfonyl fluoride (BSF) is primarily used in organic synthesis as a reactive intermediate . Its primary function lies in organic synthesis due to its unique reactivity, particularly as a leaving group and a masked sulfonyl anion.
Mode of Action
BSF undergoes facile nucleophilic substitution reactions at the carbon bonded to the sulfur atom. This allows for the introduction of various functional groups, making BSF a valuable reagent for building complex molecules. Here’s a general example of such a reaction:
BrBzSO2F+Nu−→Br−+BzSO2Nu\text{BrBzSO}_2\text{F} + \text{Nu}^- \rightarrow \text{Br}^- + \text{BzSO}_2\text{Nu} BrBzSO2F+Nu−→Br−+BzSO2Nu
In this reaction, Nu represents a nucleophile.
Result of Action
The result of BSF’s action is the formation of new compounds through nucleophilic substitution reactions. These new compounds can have a wide range of properties and functions depending on the specific nucleophiles used in the reactions.
Action Environment
The action of BSF is influenced by various environmental factors. For instance, the reactivity of BSF can be affected by the presence of moisture, as it can decompose upon exposure to moisture. Additionally, the temperature and pH of the reaction environment can also influence the rate and outcome of the reactions involving BSF.
properties
IUPAC Name |
2-bromobenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLBPNVZAWKPFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304725 | |
Record name | 2-Bromobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1373232-47-3 | |
Record name | 2-Bromobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1373232-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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